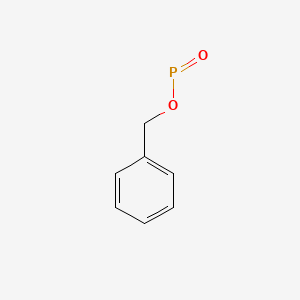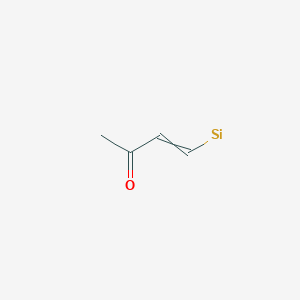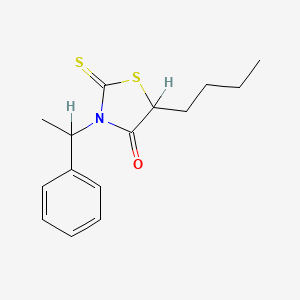
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate is a chemical compound known for its unique structure and properties. It is a derivative of cyanoacrylate, which is widely used in adhesives due to its rapid polymerization in the presence of moisture. The bicyclo(2.2.1)hept-5-en-2-yl group adds rigidity and stability to the molecule, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with a bicyclo(2.2.1)hept-5-en-2-yl derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide and a solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of high-purity starting materials and controlled reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Amides or esters.
科学研究应用
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical properties.
Biology: Employed in the development of bioadhesives for medical applications, such as wound closure and tissue engineering.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and adhesive properties.
Industry: Utilized in the production of high-performance adhesives and sealants for various industrial applications.
作用机制
The mechanism of action of Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate involves the rapid polymerization of the cyanoacrylate group in the presence of moisture. The polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer chain. The bicyclo(2.2.1)hept-5-en-2-yl group provides rigidity and stability to the polymer, enhancing its mechanical properties.
相似化合物的比较
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate can be compared with other cyanoacrylate derivatives, such as:
Methyl cyanoacrylate: Known for its rapid bonding and strong adhesive properties but lacks the rigidity provided by the bicyclo(2.2.1)hept-5-en-2-yl group.
Butyl cyanoacrylate: Offers flexibility and is used in medical adhesives, but does not provide the same level of mechanical strength.
Octyl cyanoacrylate: Provides a balance between flexibility and strength, commonly used in medical and industrial applications.
The uniqueness of this compound lies in its combination of rapid polymerization, strong adhesive properties, and enhanced mechanical strength due to the bicyclo(2.2.1)hept-5-en-2-yl group.
属性
CAS 编号 |
22629-06-7 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
ethyl 3-(2-bicyclo[2.2.1]hept-5-enyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12(8-14)7-11-6-9-3-4-10(11)5-9/h3-4,7,9-11H,2,5-6H2,1H3 |
InChI 键 |
QDKKMCUNXYYFMC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CC1CC2CC1C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


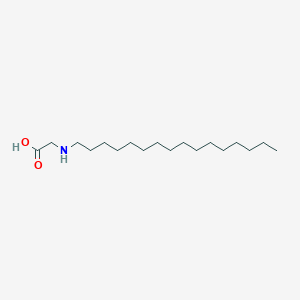

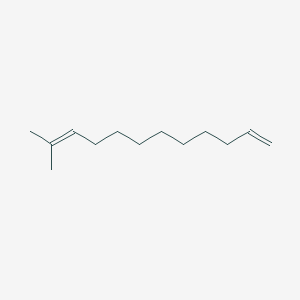
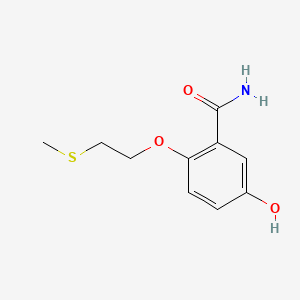
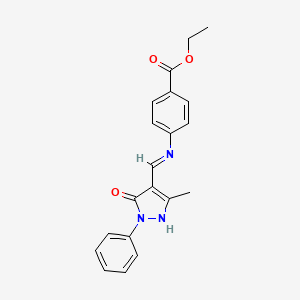
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione](/img/structure/B14703031.png)
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
